4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline
Overview
Description
4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of perimidine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a perimidine ring fused with an aniline moiety, which imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline typically involves the reaction of naphthalene-1,8-diamine with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired perimidine derivative . Common solvents used in this synthesis include ethanol, methanol, and acetic acid, with reaction temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper or palladium on carbon can be employed to facilitate the reduction step, ensuring high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced perimidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced perimidine derivatives.
Substitution: Halogenated, nitrated, and alkylated perimidine derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its ability to form complexes with metal ions can enhance its antimicrobial activity by disrupting essential biological processes in microorganisms .
Comparison with Similar Compounds
4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline can be compared with other perimidine derivatives, such as:
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-phenol
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-1,2-benzenediol
- 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-diethylaniline
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, the presence of different functional groups can alter the compound’s solubility, reactivity, and interaction with biological targets .
Properties
IUPAC Name |
4-(2,3-dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-22(2)15-11-9-14(10-12-15)19-20-16-7-3-5-13-6-4-8-17(21-19)18(13)16/h3-12,19-21H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGIQKWAJFYEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00997486 | |
Record name | 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
76139-80-5 | |
Record name | NSC83714 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83714 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2,3-Dihydro-1H-perimidin-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00997486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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